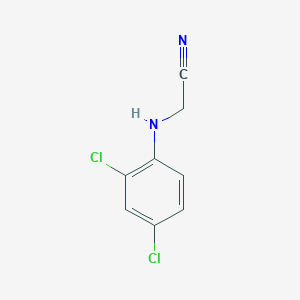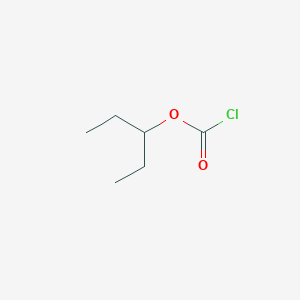
pentan-3-yl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pentan-3-yl chloroformate, also known as carbonochloridic acid, pentyl ester, is an organic compound with the molecular formula C6H11ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is part of the chloroformate family, which are esters of chloroformic acid. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: pentan-3-yl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The process involves bubbling phosgene into a solution of pentanol in a solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 3-pentyl chloroformate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the need to handle it under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: pentan-3-yl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, the reaction is carried out with an alcohol in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, the reaction is performed with carboxylic acids under basic conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
pentan-3-yl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of intermediates and derivatives.
Biology: Used in the derivatization of biological molecules for analysis by gas chromatography/mass spectrometry.
Industry: Employed in the synthesis of agricultural intermediates and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-pentyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include functional groups like hydroxyl, amino, and carboxyl groups, leading to the formation of carbamates, esters, and anhydrides .
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and volatility.
Ethyl Chloroformate: Another chloroformate ester with slightly different physical properties and reactivity.
Benzyl Chloroformate: Used for introducing protecting groups in organic synthesis.
Uniqueness of 3-Pentyl Chloroformate: pentan-3-yl chloroformate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications are tailored to the synthesis of specific intermediates and derivatives that are not as efficiently produced using other chloroformates .
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
pentan-3-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
QUZQVZBZYLHJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


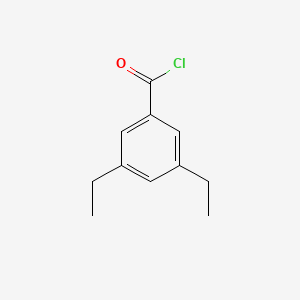
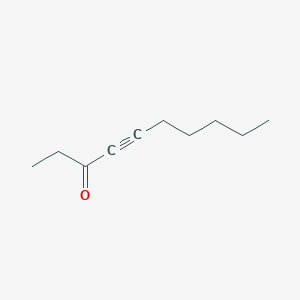
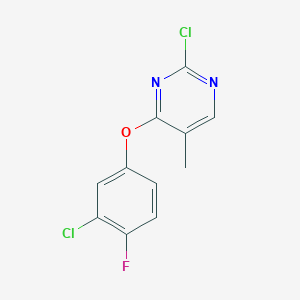

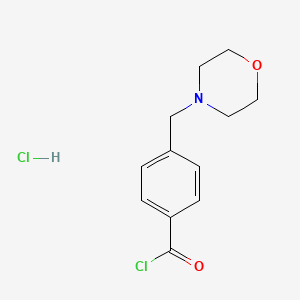
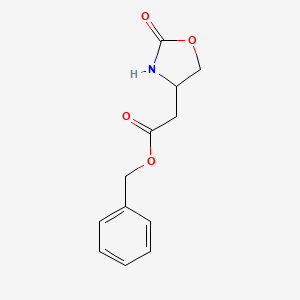

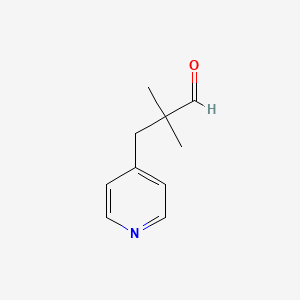
![2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole](/img/structure/B8691308.png)
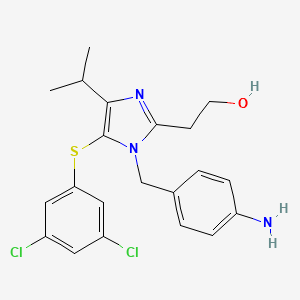
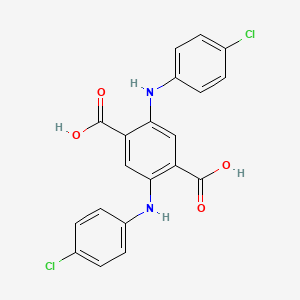
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)
